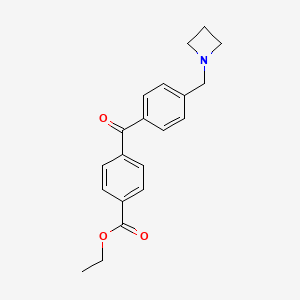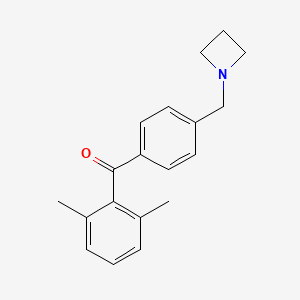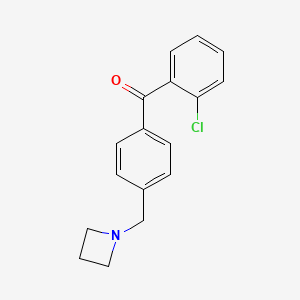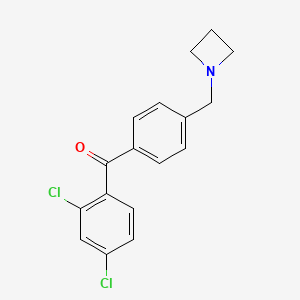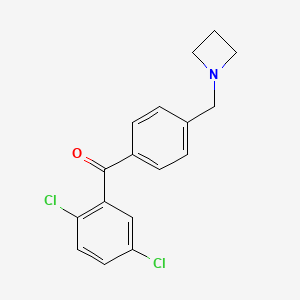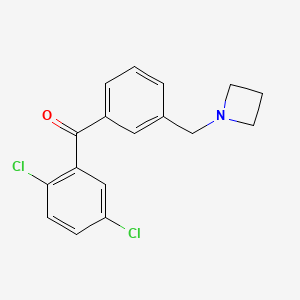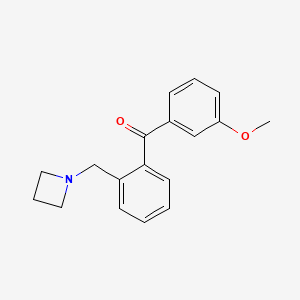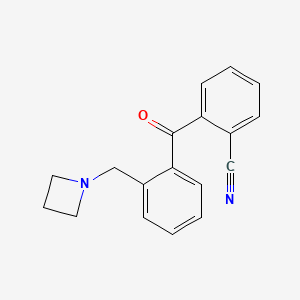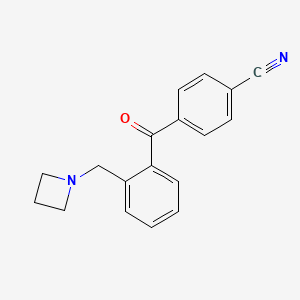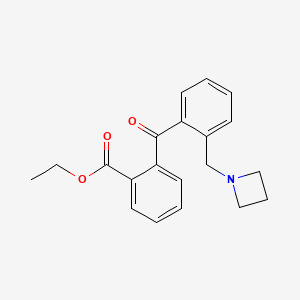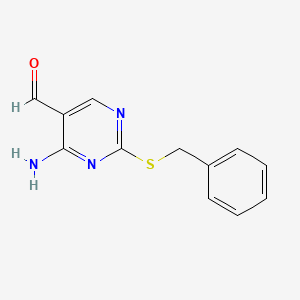
4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde is a heterocyclic compound with the molecular formula C12H11N3OS. It belongs to the pyrimidine family, which is characterized by a six-membered ring containing four carbon atoms and two nitrogen atoms.
Preparation Methods
The synthesis of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is formed through a condensation reaction between benzylthiol and a suitable aldehyde precursor.
Introduction of the Amino Group: The amino group is introduced via nucleophilic substitution, where an amine reacts with the pyrimidine ring.
Final Aldehyde Formation: The final step involves the oxidation of the intermediate compound to form the aldehyde group at the 5-position of the pyrimidine ring
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for yield and purity.
Chemical Reactions Analysis
4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Condensation: The compound can undergo condensation reactions with various nucleophiles to form imines or Schiff bases
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations.
Scientific Research Applications
4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with various biological targets.
Industry: It is used in the development of new materials and as a building block in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Amino-2-benzylsulfanyl-pyrimidine-5-carbaldehyde can be compared with other pyrimidine derivatives, such as:
4-Amino-2-methylsulfanyl-pyrimidine-5-carbaldehyde: Similar structure but with a methyl group instead of a benzyl group.
4-Amino-2-ethylsulfanyl-pyrimidine-5-carbaldehyde: Similar structure but with an ethyl group instead of a benzyl group.
4-Amino-2-phenylsulfanyl-pyrimidine-5-carbaldehyde: Similar structure but with a phenyl group instead of a benzyl group.
The uniqueness of this compound lies in its specific substituents, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
4-amino-2-benzylsulfanylpyrimidine-5-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3OS/c13-11-10(7-16)6-14-12(15-11)17-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJGEBUXWFARMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NC=C(C(=N2)N)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70634038 |
Source


|
| Record name | 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
335318-29-1 |
Source


|
| Record name | 4-Amino-2-(benzylsulfanyl)pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70634038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(Carboxymethyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B1292402.png)
